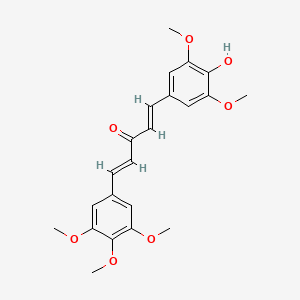
GSK2193874
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK2193874 是一种强效且选择性的瞬时受体电位香草素4 (TRPV4) 离子通道拮抗剂。它是一种口服活性化合物,在各种科学研究应用中显示出巨大潜力,尤其是在生物学和医学领域。 该化合物以其抑制通过 TRPV4 通道进入的钙离子流的能力而闻名,使其成为研究 TRPV4 相关生物过程的宝贵工具 .
科学研究应用
GSK2193874 具有广泛的科学研究应用,包括:
作用机制
GSK2193874 通过选择性阻断 TRPV4 离子通道发挥作用。这种抑制作用阻止了钙离子通过通道的流入,从而调节依赖于钙信号传导的各种细胞过程。 This compound 的分子靶点包括表达在各种组织中的 TRPV4 通道,例如血管内皮和中枢神经系统 .
This compound 的作用机制涉及的途径包括抑制 TRPV4 介导的钙离子流入,这反过来又影响与细胞迁移、血管通透性和炎症相关的下游信号通路 .
准备方法
GSK2193874 的合成涉及多个步骤,从核心喹啉结构的制备开始。合成路线通常包括以下步骤:
喹啉核的形成: 这涉及将适当的起始原料反应以形成喹啉环系。
溴化: 然后对喹啉核进行溴化,在环上的特定位置引入溴原子。
取代反应: 进行各种取代反应以引入不同的官能团,例如联哌啶基甲基和苯基环丙基。
This compound 的工业生产方法可能涉及放大这些合成步骤、优化反应条件并确保最终产品的纯度和收率高。
化学反应分析
GSK2193874 会经历多种类型的化学反应,包括:
氧化: 该化合物可能会发生氧化反应,尤其是在苯环和喹啉环上。
还原: 还原反应可能发生在各种官能团上,例如溴原子或喹啉环。
这些反应中常用的试剂包括溴化剂、还原剂和各种亲核试剂用于取代反应。这些反应形成的主要产物通常是 this compound 合成中的中间体或具有不同官能团的化合物的修饰版本。
相似化合物的比较
GSK2193874 在 TRPV4 拮抗剂中是独一无二的,因为它具有高效力和选择性。类似的化合物包括:
GSK1016790A: 一种 TRPV4 激动剂,它激活通道,与 this compound 的拮抗作用形成对比.
HC-067047: 另一种 TRPV4 拮抗剂,但与 this compound 相比具有不同的化学性质和效力.
SB-222200: 一种具有不同化学结构和作用机制的 TRPV4 拮抗剂.
属性
IUPAC Name |
7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38BrF3N4O/c38-28-12-13-30-32(23-28)42-34(25-8-7-11-27(22-25)37(39,40)41)31(24-44-20-14-29(15-21-44)45-18-5-2-6-19-45)33(30)35(46)43-36(16-17-36)26-9-3-1-4-10-26/h1,3-4,7-13,22-23,29H,2,5-6,14-21,24H2,(H,43,46) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVOZBSCHXCGPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)NC6(CC6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38BrF3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1336960-13-4 |
Source


|
| Record name | 1336960-13-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of GSK2193874?
A: this compound is a selective antagonist of the TRPV4 channel, a non-selective cation channel belonging to the transient receptor potential (TRP) superfamily. [, , , , , , , , , , , , ]
Q2: How does this compound interact with TRPV4 channels?
A: While the exact binding site remains unclear, this compound acts as an antagonist, effectively blocking the influx of calcium ions (Ca2+) through the TRPV4 channel. [, , , , , , , ] This blockage inhibits the downstream signaling pathways typically activated by TRPV4. [, , , , , , ]
Q3: What are the downstream effects of TRPV4 inhibition by this compound?
A3: Blocking TRPV4 with this compound leads to a variety of downstream effects, including:
- Reduced pulmonary edema: this compound prevents and resolves pulmonary edema induced by heart failure in animal models by maintaining endothelial integrity. [, ]
- Alleviated atrial fibrillation: In rat models, this compound reduces atrial fibrillation susceptibility by reversing abnormal action potential duration, reducing atrial fibroblast activation, and lessening immune cell infiltration. []
- Attenuated inflammation: this compound reduces inflammation in various models, including acute lung injury induced by lipopolysaccharide [] and stretch-induced inflammation in human annulus fibrosus cells. []
- Improved cognitive function: In a mouse model of hypertension, this compound, alongside mineralocorticoid receptor antagonist eplerenone, improves cognitive function and reduces microglia density. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C36H38BrF3N4O2 and a molecular weight of 693.6 g/mol.
Q5: Are there studies on the material compatibility, stability, or catalytic properties of this compound?
A5: The provided research focuses primarily on the biological activity and pharmacological properties of this compound. There is limited information regarding its material compatibility, stability under various conditions, or catalytic properties.
Q6: Are there any computational chemistry studies or QSAR models developed for this compound or its analogs?
A6: The provided research primarily focuses on in vitro and in vivo studies of this compound. More detailed information regarding computational chemistry, QSAR models, or structure-activity relationships would require further investigation.
Q7: What is the pharmacokinetic profile of this compound?
A: this compound is orally active, readily crosses the blood-brain barrier [, ], and exhibits efficacy in various animal models. [, , , , ] Specific details on its absorption, distribution, metabolism, and excretion (ADME) require further investigation.
Q8: What in vitro and in vivo models have been used to evaluate this compound's efficacy?
A8: Various in vitro and in vivo models have been employed:
- Cell-based assays: Human cell lines and primary cells, including endothelial cells, airway smooth muscle cells, and spiral ganglion neurons, were utilized to study this compound's effects on calcium influx, cell viability, and cytokine release. [, , , , , ]
- Animal models: Rodent (mice, rats) and canine models were used to investigate this compound's effects on pulmonary edema, heart failure, atrial fibrillation, acute lung injury, osteoarthritis pain, and cognitive function. [, , , , , , , ]
Q9: What is the safety profile of this compound?
A: While preclinical studies suggest this compound is well-tolerated in animal models [, ], further research is needed to fully understand its safety profile, potential adverse effects, and long-term consequences.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
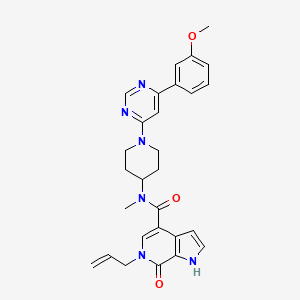
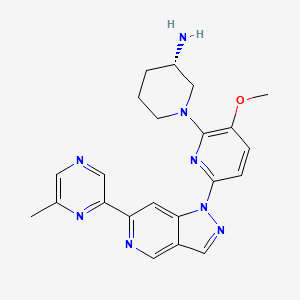
![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)
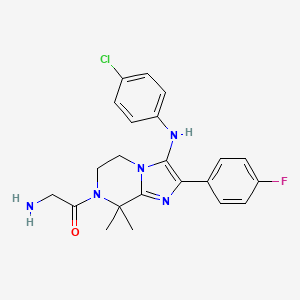
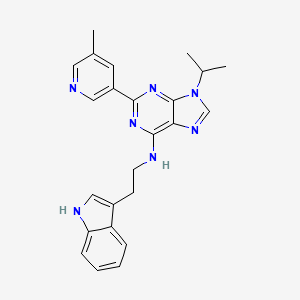
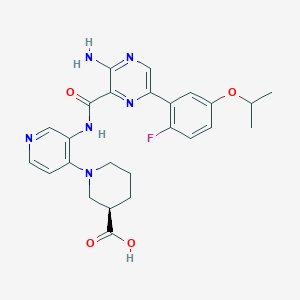
![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B607710.png)
![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)

![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)
